molecular formula C15H22O2 B14822817 1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene

1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene

Cat. No.: B14822817
M. Wt: 234.33 g/mol
InChI Key: AJTLOJVTTYQCAG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. The synthetic route may include:

Chemical Reactions Analysis

1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum.

Scientific Research Applications

1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ethyl group may also play a role in modulating the compound’s physical and chemical properties .

Comparison with Similar Compounds

1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-cyclopropyloxy-4-ethyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C15H22O2/c1-5-11-6-9-13(17-15(2,3)4)14(10-11)16-12-7-8-12/h6,9-10,12H,5,7-8H2,1-4H3

InChI Key

AJTLOJVTTYQCAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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